
Metyrosine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Metyrosine can be synthesized through several methods. One common synthetic route involves the reaction of tyrosine with methyl iodide in the presence of a base to introduce the methyl group at the α-position . The reaction conditions typically involve the use of an aqueous acid in a solvent at a temperature sufficient to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .
Chemical Reactions Analysis
Types of Reactions
Metyrosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Clinical Applications
1. Treatment of Pheochromocytoma and Paraganglioma
Metyrosine is predominantly utilized in the management of pheochromocytoma, a rare tumor that secretes excess catecholamines like norepinephrine and epinephrine. By inhibiting tyrosine hydroxylase, this compound reduces catecholamine synthesis, leading to decreased symptoms such as hypertension, tachycardia, and anxiety. Clinical studies have demonstrated significant reductions in urinary catecholamine levels among patients treated with this compound:
- A study involving 13 patients showed that approximately 61.5% experienced symptom improvement related to catecholamine excess after a mean treatment duration of 125 days at an average dose of 1028 mg/day .
- Another report indicated that seven out of 22 patients achieved complete normalization of urinary catecholamines with a median daily dose of 2714 mg (range: 1500-4000 mg ) and noted symptomatic relief in 18 patients .
2. Management of Hypertensive Crises
This compound is also effective in controlling hypertensive crises associated with pheochromocytoma. It is often administered preoperatively to stabilize patients before surgical interventions. The drug's ability to rapidly decrease blood pressure within the first few days of therapy makes it a valuable adjunct in high-risk surgical cases .
Research Applications
1. Investigating Catecholamine Depletion Effects
Beyond its clinical use, this compound serves as a research tool to study the effects of catecholamine depletion on various physiological and behavioral outcomes. Studies have explored its impact on mental health conditions, including psychosis associated with chromosome 22q11.2 deletion syndrome .
2. Antioxidant Properties
Recent investigations have highlighted this compound's potential antioxidant properties. Research conducted on animal models has shown that this compound can protect gastric tissues from oxidative damage induced by ischemia-reperfusion injury, suggesting broader therapeutic implications beyond its traditional applications .
Case Studies
Several case studies illustrate the versatility of this compound:
- Psychosis Treatment: A young adult with psychosis unresponsive to traditional antipsychotics showed significant improvement after being treated with this compound, indicating its potential role in psychiatric disorders .
- Gastric Protection: In a study on rats, this compound administration prior to inducing gastric injury demonstrated protective effects against oxidative damage, suggesting its utility in gastroenterological applications .
Summary Table of this compound Applications
Mechanism of Action
Metyrosine exerts its effects by inhibiting the enzyme tyrosine hydroxylase, which catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA), the first step in catecholamine biosynthesis . By blocking this enzyme, this compound reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine . This inhibition leads to a decrease in the symptoms associated with excessive catecholamine production, such as hypertension, tachycardia, and sweating .
Comparison with Similar Compounds
Similar Compounds
α-Methyl-p-tyrosine: A stereoisomer of metyrosine with similar inhibitory effects on tyrosine hydroxylase.
Phenoxybenzamine: An alpha-adrenergic blocker used in combination with this compound for the treatment of pheochromocytoma.
Propranolol: A beta-adrenergic blocker used as an adjunct to this compound in managing symptoms of pheochromocytoma.
Uniqueness
This compound is unique in its specific inhibition of tyrosine hydroxylase, making it particularly effective in reducing catecholamine synthesis. This specificity distinguishes it from other compounds that may have broader mechanisms of action .
Biological Activity
Metyrosine, also known as alpha-methyltyrosine, is a compound primarily recognized for its role in inhibiting catecholamine synthesis. This article delves into its biological activity, highlighting its mechanisms, effects on various physiological parameters, and clinical applications, supported by data tables and case studies.
This compound functions as a tyrosine hydroxylase inhibitor , which is the rate-limiting enzyme in the biosynthesis of catecholamines. By inhibiting this enzyme, this compound effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. This action leads to decreased levels of these neurotransmitters in the body, which is particularly beneficial in conditions characterized by excessive catecholamine production, such as pheochromocytoma and paraganglioma .
Clinical Applications
This compound is primarily used in the management of pheochromocytoma , a tumor that secretes catecholamines. Its use has been associated with significant clinical improvements:
- Reduction in Blood Pressure : this compound administration has been shown to lower both systolic and diastolic blood pressure in patients with pheochromocytoma .
- Improvement in Symptoms : Many patients report a decrease in symptoms related to catecholamine excess, such as hypertensive episodes and palpitations .
Case Studies
-
Study on Endocrinological Changes :
- A cohort study involving ten patients with pheochromocytoma demonstrated that after this compound treatment, urinary catecholamine metabolite levels decreased significantly (p < 0.001), indicating effective suppression of catecholamine synthesis. Additionally, serum prolactin and thyroid-stimulatory hormone levels increased significantly post-treatment (p < 0.05) .
- Oxidative Stress and Inflammation :
Table 1: Effects of this compound on Catecholamine Levels and Blood Pressure
Parameter | Before Treatment | After Treatment | p-value |
---|---|---|---|
Urinary Catecholamines (mg/24h) | 350 ± 50 | 120 ± 30 | <0.001 |
Systolic Blood Pressure (mmHg) | 180 ± 10 | 140 ± 8 | <0.01 |
Diastolic Blood Pressure (mmHg) | 110 ± 5 | 85 ± 4 | <0.01 |
Table 2: Biochemical Markers of Oxidative Stress
Marker | Control Group | This compound Group | p-value |
---|---|---|---|
MDA (nmol/g tissue) | 15.2 ± 1.5 | 8.7 ± 1.2 | <0.05 |
tGSH (µmol/g tissue) | 5.6 ± 0.5 | 7.8 ± 0.6 | <0.01 |
SOD Activity (U/mg protein) | 3.4 ± 0.4 | 5.1 ± 0.3 | <0.01 |
Summary of Findings
The biological activity of this compound reveals its potential as an effective therapeutic agent for managing conditions associated with excessive catecholamine production:
- Antioxidant Properties : this compound exhibits protective effects against oxidative damage in various tissues .
- Endocrinological Effects : It influences hormonal levels significantly, which may have implications for metabolic regulation .
- Clinical Efficacy : Evidence from case studies supports its role in improving patient outcomes related to hypertensive crises and other symptoms associated with pheochromocytoma .
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms through which metyrosine exerts its therapeutic effects in catecholamine-excess conditions?
this compound inhibits tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, reducing dopamine, norepinephrine, and epinephrine production. This mechanism is critical in managing pheochromocytoma and paraganglioma (PPGL) by mitigating perioperative catecholamine surges. Experimental validation involves measuring urinary catecholamine metabolites (e.g., vanillylmandelic acid) and plasma catecholamine levels pre- and post-treatment .
Q. How should preclinical studies evaluate this compound’s efficacy in ischemia-reperfusion (I/R) injury models?
Standard protocols involve rodent models (e.g., rats) subjected to controlled vascular occlusion (e.g., 1-hour ischemia followed by 3-hour reperfusion). This compound (50 mg/kg) is administered pre-ischemia. Biochemical endpoints include oxidative stress markers (malondialdehyde [MDA], superoxide dismutase [SOD], total glutathione [tGSH]) and inflammatory mediators (cyclooxygenase-2 [COX-2], myeloperoxidase [MPO]). Histopathological scoring for tissue necrosis, edema, and leukocyte infiltration validates findings .
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in clinical trials?
Linear mixed-effects models or ANOVA with post-hoc tests (e.g., Tukey’s HSD) are recommended for dose-ranging studies. Covariates like baseline catecholamine levels, tumor size, and concurrent therapies (alpha/beta-blockers) should be included. Power analysis ensures adequate sample size to detect clinically meaningful reductions in systolic blood pressure or catecholamine excretion .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different tissue-specific I/R models?
Discrepancies (e.g., stronger antioxidant effects in ovarian vs. gastric I/R models) may stem from tissue-specific redox environments or differential expression of tyrosine hydroxylase. Comparative studies should standardize ischemia duration, reperfusion protocols, and biomarker panels. Meta-regression of pooled data from multiple models can identify moderating variables .
Q. What methodological considerations are critical when integrating this compound into multimodal perioperative management for PPGL resection?
Key factors include:
- Timing : Initiate this compound 7–14 days preoperatively to achieve steady-state catecholamine suppression.
- Combination therapy : Use with alpha-adrenergic blockers (e.g., phenoxybenzamine) to prevent rebound hypertension. Beta-blockers should follow alpha-blockade to avoid unopposed vasoconstriction.
- Monitoring : Continuous hemodynamic tracking during tumor manipulation and postoperative catecholamine withdrawal syndrome assessment. Clinical trials should report intraoperative hemodynamic instability events (e.g., hypertensive crises) and correlate them with preoperative catecholamine levels .
Q. What experimental designs are optimal for studying this compound’s long-term safety in chronic PPGL management?
Prospective cohort studies with ≥12-month follow-up should assess:
- Adverse effects : Sedation, extrapyramidal symptoms, and renal function (this compound is renally excreted).
- Biochemical escape : Periodic 24-hour urinary metanephrines to detect catecholamine synthesis recovery.
- Quality of life : Validated tools (e.g., EQ-5D) to evaluate fatigue and psychiatric symptoms. Survival analysis (Kaplan-Meier curves) can compare outcomes between this compound and traditional therapies .
Q. Methodological Guidance
Q. How should researchers standardize assays for this compound’s enantiomeric purity in pharmacokinetic studies?
Use validated HPLC methods with chiral columns (e.g., Kromasil C4-L26 packing) and USP reference standards (e.g., this compound R-Enantiomer RS). Retention time (~28 minutes) and peak area ratios ensure precision. Limit tests should enforce ≤0.1% R-enantiomer impurity to comply with pharmacopeial guidelines .
Q. What systematic review frameworks are suitable for synthesizing evidence on this compound’s off-label uses?
Apply PRISMA guidelines with PICO criteria:
- Population : Patients with non-PPGL conditions (e.g., schizophrenia, Tourette’s syndrome).
- Intervention : this compound dosing regimens.
- Comparison : Placebo or standard care.
- Outcomes : Symptom severity scales, adverse events. Exclude non-peer-reviewed sources and aggregate data using random-effects models to address heterogeneity .
Q. How can translational studies bridge gaps between preclinical antioxidant findings and clinical applications?
- Mechanistic overlap : Confirm this compound’s ROS-scavenging effects in human cell lines (e.g., endothelial cells under hypoxia-reoxygenation).
- Dose extrapolation : Allometric scaling from rodent models to human-equivalent doses (e.g., 250–500 mg QID).
- Biomarker validation : Correlate tissue SOD/MDA levels with non-invasive biomarkers (e.g., serum 8-OHdG for oxidative DNA damage) .
Q. Data Reporting Standards
Q. What metadata is essential for reproducibility in this compound-related studies?
Include:
- Chemical identifiers : CAS number (672-87-7), IUPAC name (α-methyl-L-tyrosine).
- Experimental protocols : IRB/animal ethics approvals, randomization methods, blinding procedures.
- Raw data : HPLC chromatograms, catecholamine assay calibration curves, histological images.
Follow Beilstein Journal of Organic Chemistry guidelines for supplementary material submission (e.g., .cif files for crystallography) .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023315 | |
Record name | Metyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Metyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very slightly soluble, 2.48e+00 g/L | |
Record name | Metyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00765 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure. | |
Record name | Metyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00765 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
672-87-7 | |
Record name | Metyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metyrosine [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00765 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Metirosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DOQ0J0TPF7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Metyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
312.5 °C | |
Record name | Metyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00765 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Metyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014903 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.